Methialdol
Description
Methialdol, chemically identified as 5-(methylthio)-2-(methylthiomethyl)-2-pentenal (CAS: 59902-01-1; FEMA: 3483), is a sulfur-containing aldehyde used as a flavoring agent in food and fragrance industries. Its structure features two methylthio groups (-SCH₃) and an α,β-unsaturated aldehyde moiety, contributing to its potent aroma and reactivity. This compound is also known by the systematic name 2,8-dithianon-4-en-4-carboxaldehyde, highlighting its nine-membered dithia ring system. The compound is classified under the "Generally Recognized as Safe" (GRAS) category for food additives, with applications in enhancing savory and sulfurous flavor profiles.
Properties
CAS No. |
59902-01-1 |
|---|---|
Molecular Formula |
C8H14OS2 |
Molecular Weight |
190.3 g/mol |
IUPAC Name |
5-methylsulfanyl-2-(methylsulfanylmethyl)pent-2-enal |
InChI |
InChI=1S/C8H14OS2/c1-10-5-3-4-8(6-9)7-11-2/h4,6H,3,5,7H2,1-2H3 |
InChI Key |
VVZWQNGEMWJSTM-UHFFFAOYSA-N |
SMILES |
CSCCC=C(CSC)C=O |
Canonical SMILES |
CSCCC=C(CSC)C=O |
density |
1.105-1.107 |
Other CAS No. |
59902-01-1 |
Pictograms |
Irritant |
solubility |
slightly soluble in wate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Methialdol belongs to a class of sulfur-containing flavor compounds, which are critical for imparting meaty, roasted, or umami notes. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Findings :
Reactivity :
- This compound’s aldehyde group renders it more reactive than thioethers (e.g., 1-buten-1-yl methyl sulfide) or disulfides (e.g., difurfuryl disulfide). It readily undergoes oxidation to form carboxylic acids, limiting its shelf life in aqueous formulations.
- In contrast, difurfuryl disulfide’s disulfide bond provides stability under high-temperature processing, making it suitable for roasted food applications.
Aroma Intensity :
- This compound’s dual methylthio groups enhance its sulfurous aroma intensity, outperforming simpler thioethers like 1-buten-1-yl methyl sulfide. However, ester-based compounds (e.g., 2-pentyl acetate) exhibit entirely different fruity profiles, limiting direct comparability.
Synthetic Challenges :
- This compound’s synthesis involves multi-step thiol-alkyne coupling, as inferred from analogous sulfur-aldehyde syntheses. This contrasts with the straightforward esterification used for 2-pentyl acetate.
Analytical Detection :
- Advanced chromatographic methods (e.g., HPLC-MS) are required to distinguish this compound from structurally similar sulfides due to overlapping retention times in gas chromatography.
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